G-quadruplex ligand 2
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Overview
Description
G-quadruplex ligand 2 is a compound that interacts with G-quadruplex structures, which are non-canonical nucleic acid secondary structures formed within guanine-rich strands of DNA or RNA. These structures are composed of stacked G-tetrads, stabilized by monovalent cations such as potassium or sodium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G-quadruplex ligand 2 typically involves the use of organic synthesis techniques. One common approach is the condensation of aromatic amines with aldehydes or ketones, followed by cyclization reactions to form the desired ligand structure . The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like trifluoroacetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated synthesis platforms can also enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
G-quadruplex ligand 2 can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvent systems .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted ligands with various functional groups .
Scientific Research Applications
G-quadruplex ligand 2 has a wide range of scientific research applications:
Mechanism of Action
G-quadruplex ligand 2 exerts its effects by stabilizing or destabilizing G-quadruplex structures. The ligand binds to the G-tetrads through π-π stacking interactions and hydrogen bonding, influencing the folding and stability of the G-quadruplex . This interaction can modulate gene expression, inhibit viral replication, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
TMPyP4: A porphyrin-based ligand known for its ability to stabilize G-quadruplex structures.
BRACO-19: A triazine-based ligand that selectively binds to G-quadruplexes in telomeres.
Pyridostatin: A ligand that stabilizes G-quadruplexes and has shown potential in cancer therapy.
Uniqueness of G-quadruplex Ligand 2
This compound is unique due to its high selectivity and binding affinity for G-quadruplex structures. Its ability to modulate the stability of these structures makes it a valuable tool in both basic research and therapeutic applications .
Properties
Molecular Formula |
C37H35IN2O2 |
---|---|
Molecular Weight |
666.6 g/mol |
IUPAC Name |
N,N-bis(4-methoxyphenyl)-4-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C37H35N2O2.HI/c1-37(2)35(38(3)34-24-13-27-8-6-7-9-33(27)36(34)37)25-12-26-10-14-28(15-11-26)39(29-16-20-31(40-4)21-17-29)30-18-22-32(41-5)23-19-30;/h6-25H,1-5H3;1H/q+1;/p-1 |
InChI Key |
JWESAWVFGDRSBW-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C.[I-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C.[I-] |
Origin of Product |
United States |
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